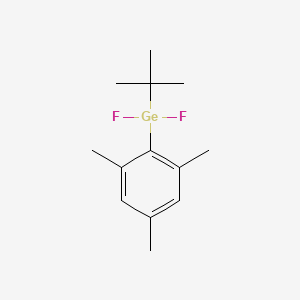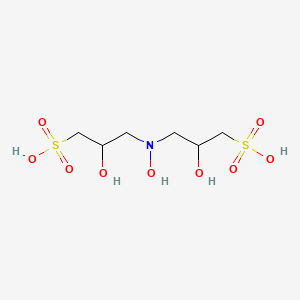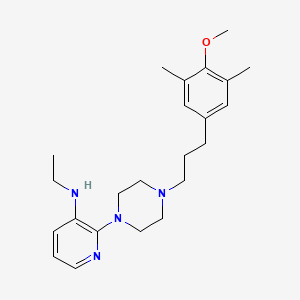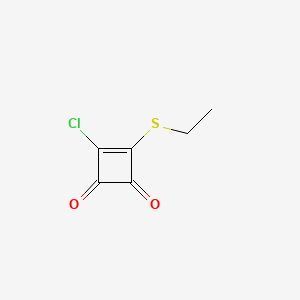
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a tert-butyl group, two fluorine atoms, and a 2,4,6-trimethylphenyl group
Métodos De Preparación
The synthesis of tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium and 2,4,6-trimethylphenyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium halides and alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and germanium center play crucial roles in its reactivity and binding affinity. Pathways involved in its mechanism of action include oxidative stress modulation and signal transduction.
Comparación Con Compuestos Similares
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane can be compared with other similar compounds, such as:
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)silane: Similar in structure but with a silicon atom instead of germanium, this compound exhibits different reactivity and applications.
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)stannane:
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)lead: With a lead atom, this compound has distinct toxicological properties and industrial applications.
The uniqueness of this compound lies in its combination of germanium’s properties with the steric and electronic effects of the tert-butyl and 2,4,6-trimethylphenyl groups, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
126529-79-1 |
|---|---|
Fórmula molecular |
C13H20F2Ge |
Peso molecular |
286.92 g/mol |
Nombre IUPAC |
tert-butyl-difluoro-(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C13H20F2Ge/c1-9-7-10(2)12(11(3)8-9)16(14,15)13(4,5)6/h7-8H,1-6H3 |
Clave InChI |
ZJOVYEXTZKLHGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Ge](C(C)(C)C)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



dimethylsilane](/img/structure/B14280037.png)
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)

![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)

![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)

![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
